molecular formula C15H15ClN4S2 B13350931 {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide

{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide

Cat. No.: B13350931
M. Wt: 350.9 g/mol
InChI Key: HHBDRSSZBINPMV-VMPITWQZSA-N
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Description

{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazolo-thiadiazole ring, and an isopropyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl vinyl group is then introduced via a vinylation reaction, followed by the attachment of the isopropyl sulfide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group yields sulfoxides or sulfones, while reduction of the chlorophenyl group results in a phenyl derivative.

Scientific Research Applications

{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the triazolo-thiadiazole ring.

    2-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl group but differs in the rest of the structure.

Uniqueness

The uniqueness of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15ClN4S2

Molecular Weight

350.9 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15ClN4S2/c1-10(2)21-9-13-17-18-15-20(13)19-14(22-15)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3/b8-5+

InChI Key

HHBDRSSZBINPMV-VMPITWQZSA-N

Isomeric SMILES

CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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